molecular formula C14H19BFNO3 B112384 N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide CAS No. 269410-27-7

N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

Cat. No.: B112384
CAS No.: 269410-27-7
M. Wt: 279.12 g/mol
InChI Key: LCMXRFQDZUWQLO-UHFFFAOYSA-N
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Description

N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a boronic acid derivative that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. This compound combines the unique properties of boronic acids and fluorinated aromatic compounds, making it a valuable intermediate in various chemical reactions and potential therapeutic applications.

Mechanism of Action

Target of Action

N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide, also known as 4-Acetamido-3-fluorophenylboronic acid, pinacol ester, is a boric acid derivative Boronic acid pinacol ester compounds, to which this compound belongs, are significant reaction intermediates with many applications in carbon-carbon coupling and carbon heterocoupling reactions . They have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .

Mode of Action

It is known that boronic acid pinacol ester compounds have unique structures that confer good biological activity and pharmacological effects . They are stable to water and air, making them important nucleophiles in the Suzuki reaction .

Biochemical Pathways

Boronic acid pinacol ester compounds are known to have wide applications in various biochemical reactions, including carbon-carbon coupling and carbon heterocoupling reactions .

Pharmacokinetics

It is known that fluorine-containing compounds, like this one, have high biological activity, strong stability, and drug resistance due to the strong electronegativity of fluorine atoms enhancing the affinity to carbon .

Result of Action

Boronic acid pinacol ester compounds are known for their significant role in various chemical reactions and their wide applications in medical treatments, including cancer therapy .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is known that boronic acid pinacol ester compounds are stable to water and air . .

Biochemical Analysis

Biochemical Properties

N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide plays a crucial role in various biochemical reactions due to its unique structure and reactivity. This compound interacts with several enzymes and proteins, including those involved in the Suzuki-Miyaura coupling reaction. The boronic acid moiety of the compound can form reversible covalent bonds with diols and other nucleophiles, making it a valuable intermediate in organic synthesis . Additionally, the fluorine atom enhances the compound’s stability and biological activity, contributing to its effectiveness in biochemical applications .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form covalent bonds with biomolecules allows it to modulate enzyme activity and protein function, leading to changes in cellular behavior . For example, it has been used in cancer research to inhibit specific enzymes involved in tumor growth and metastasis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through the boronic acid moiety. This interaction can lead to enzyme inhibition or activation, depending on the target enzyme. The compound can also affect gene expression by binding to transcription factors or other regulatory proteins . These interactions result in changes in cellular function and metabolic pathways, contributing to the compound’s biological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or high temperatures .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, it can exhibit toxic effects, including cellular damage and adverse physiological responses . These dosage-dependent effects are important considerations for the compound’s use in therapeutic applications and drug development .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the body . The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments, where it exerts its biological effects . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing adverse effects .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function . The compound can be targeted to specific organelles or cellular compartments through post-translational modifications or interactions with targeting signals . These localization patterns are important for understanding the compound’s mechanism of action and optimizing its use in therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide typically involves a multi-step process. One common method includes:

  • **Formation of the Boronic

Properties

IUPAC Name

N-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BFNO3/c1-9(18)17-12-7-6-10(8-11(12)16)15-19-13(2,3)14(4,5)20-15/h6-8H,1-5H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMXRFQDZUWQLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40620180
Record name N-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

269410-27-7
Record name N-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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